CCK Octapeptide, non-sulfated acetate

Description

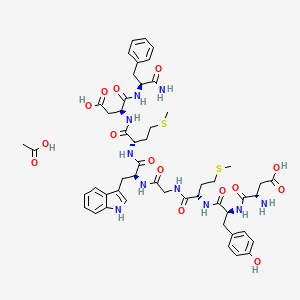

Structure and Function Cholecystokinin octapeptide (CCK-8) is a bioactive peptide derived from the proteolytic cleavage of preprocholecystokinin (preproCCK), a 115-amino-acid precursor . The non-sulfated acetate form (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) lacks sulfation on the tyrosine residue (Tyr-27), which significantly reduces its receptor affinity compared to the sulfated variant (CCK-8S) . CCK-8 is primarily localized in the gastrointestinal tract and central nervous system (CNS), where it regulates satiety, anxiety, and gastrointestinal motility .

Biological Activity The non-sulfated form exhibits approximately 1/300th the potency of sulfated CCK-8 in receptor activation . It binds preferentially to the CCK-B receptor (CCKBR), which is abundant in the brain, whereas the sulfated form has higher affinity for the CCK-A receptor (CCKAR), predominant in the gastrointestinal system .

Applications in Research Non-sulfated CCK-8 is used to study CCKBR-mediated pathways, including opioid modulation , neuronal excitation in the dorsal raphe nucleus , and anxiety-related behaviors . Its solubility in acidic buffers (e.g., 1 mg/mL in 1% acetic acid) and stability at -20°C make it suitable for in vitro assays .

Properties

Molecular Formula |

C51H66N10O15S2 |

|---|---|

Molecular Weight |

1123.3 g/mol |

IUPAC Name |

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C49H62N10O13S2.C2H4O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;1-2(3)4/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);1H3,(H,3,4)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1 |

InChI Key |

FLUXCYYFXKVBJH-ITZXPNBCSA-N |

Isomeric SMILES |

CC(=O)O.CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CC(=O)O.CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CCK Octapeptide, non-sulfated acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: CCK Octapeptide, non-s

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Affinity and Selectivity

Functional Differences

- Digestive Effects: Sulfated CCK-8 induces gallbladder contraction and pancreatic secretion via CCKAR, whereas non-sulfated CCK-8 has minimal impact .

- Neuromodulation: Non-sulfated CCK-8 inhibits morphine dependence via CCKBR in SH-SY5Y cells, while sulfated CCK-8 requires CCKAR for similar effects .

- Anxiety and Satiety: Non-sulfated CCK-8 is less effective in suppressing appetite but retains anxiolytic properties via CCKBR .

Pharmacokinetic and Stability Profiles

Research Findings

- Receptor Antagonism: L-364,718 (CCKAR antagonist) blocks sulfated CCK-8 effects in the rat dorsal raphe nucleus, but non-sulfated CCK-8 requires higher concentrations of L-365,260 (CCKBR antagonist) for inhibition .

- Morphine Dependence: Chronic morphine exposure upregulates CCKBR expression, enabling non-sulfated CCK-8 to suppress naloxone-induced cAMP overshoot at 10–100 nM doses .

- Cross-Reactivity: Antibodies targeting non-sulfated CCK-8 show 78% cross-reactivity with sulfated CCK-8, complicating immunohistochemical studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.